N-(3-methylphenyl)-2,3-dihydro-1H-inden-2-amine

Lipophilicity Drug design ADME prediction

CNS hit-finding requires scaffolds with predictable permeability and low impurity profiles. This 2-aminoindane derivative delivers CNS drug-like parameters (XLogP3 4.3, TPSA 12 Ų) for passive BBB penetration. ≥98% purity reduces HTS false positives/negatives vs. standard 95% analogs. Conformationally restricted (2 rotatable bonds) for improved ligand efficiency. 65-80% Buchwald-Hartwig yields enable rapid N-functionalization (acylation, sulfonylation) without protecting groups. Ships ambient.

Molecular Formula C16H17N
Molecular Weight 223.31 g/mol
CAS No. 753396-79-1
Cat. No. B1386304
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-methylphenyl)-2,3-dihydro-1H-inden-2-amine
CAS753396-79-1
Molecular FormulaC16H17N
Molecular Weight223.31 g/mol
Structural Identifiers
SMILESCC1=CC(=CC=C1)NC2CC3=CC=CC=C3C2
InChIInChI=1S/C16H17N/c1-12-5-4-8-15(9-12)17-16-10-13-6-2-3-7-14(13)11-16/h2-9,16-17H,10-11H2,1H3
InChIKeyRVAQKMBFONAZMV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(3-Methylphenyl)-2,3-dihydro-1H-inden-2-amine: Identity and Procurement


N-(3-Methylphenyl)-2,3-dihydro-1H-inden-2-amine is a synthetic N-aryl-2-aminoindane derivative (C₁₆H₁₇N, MW 223.31 g/mol) that serves as a conformationally constrained scaffold for medicinal chemistry programs targeting central nervous system receptors and kinase enzymes [1]. The compound is commercially available from multiple specialty chemical suppliers with purity specifications typically ranging from 95% to 98%, and it is intended exclusively for research and development use in non-human, non-veterinary applications .

N-(3-Methylphenyl)-2,3-dihydro-1H-inden-2-amine: Substitution Risks with Common Analogs


The N-aryl substituent on the 2-aminoindane core exerts a strong influence on both computed molecular properties (e.g., lipophilicity, topological polar surface area) and potential target engagement [1]. Even a single methyl positional isomer on the phenyl ring can alter logP by approximately 0.3–0.5 units and shift rotatable bond count, directly impacting permeability profiles and off-target promiscuity relative to the unsubstituted N-phenyl or para-methyl analogs [2]. Direct substitution of N-(3-methylphenyl)-2,3-dihydro-1H-inden-2-amine with the non-arylated 2-aminoindane or N-benzyl variants is therefore inadvisable without re-validation of solubility, permeability, and target-selectivity parameters.

N-(3-Methylphenyl)-2,3-dihydro-1H-inden-2-amine: Head-to-Head Evidence vs. Analogs


Computed Lipophilicity: Meta-Methyl vs. N-Phenyl Parent

The target compound exhibits a computed XLogP3 of 4.3, compared with 3.8 for the unsubstituted N-phenyl-2,3-dihydro-1H-inden-2-amine [1]. This +0.5 logP increase attributable to the meta-methyl group falls within the range considered favorable for CNS penetration while remaining below the threshold often associated with excessive metabolic instability or hERG liability (logP >5) [2]. The para-methyl isomer is predicted to have an identical XLogP3 of 4.3, but the meta-substitution pattern disrupts planarity, yielding a different shape complementarity to hydrophobic binding pockets [3].

Lipophilicity Drug design ADME prediction

Topological Polar Surface Area: Passive Permeability Predictor

The target compound has a computed topological polar surface area (TPSA) of only 12 Ų, identical to the N-phenyl analog and significantly lower than many drug-like molecules that carry hydrogen-bond-donating heteroatoms [1]. TPSA values below 60 Ų are generally predictive of good oral absorption, and values below 45 Ų are considered favorable for blood-brain barrier penetration [2]. At 12 Ų, this compound sits at the extreme low end of the TPSA spectrum among 2-aminoindane derivatives, suggesting superior passive membrane permeability compared to more polar analogs such as N-(3-methoxyphenyl)-2,3-dihydro-1H-inden-2-amine (predicted TPSA ≈ 21 Ų) [3].

Permeability CNS drug design TPSA

Rotatable Bond Count: Constrained Flexibility Advantage

N-(3-Methylphenyl)-2,3-dihydro-1H-inden-2-amine possesses only two rotatable bonds (the N–Caryl bond and the methyl C–C bond), whereas N-benzyl-2,3-dihydro-1H-inden-2-amine and N-phenethyl-2,3-dihydro-1H-inden-2-amine possess three and four rotatable bonds, respectively, due to the additional methylene spacers [1]. Lower rotatable bond count is associated with improved ligand binding efficiency by reducing entropic penalty upon target engagement [2].

Conformational restriction Ligand efficiency Molecular design

Meta-Methyl Substitution: Cross-Coupling Reactivity Advantage

The meta-methyl group on the N-phenyl ring is electronically and sterically distinct from the ortho- and para-methyl isomers. In palladium-catalyzed cross-coupling reactions typical of late-stage functionalization, the meta-methyl does not exert the steric hindrance encountered with the ortho-methyl isomer, nor does it induce the electronic directing effects seen with para-substitution [1]. Quantitative comparison of reaction yields from analogous N-arylation procedures reveals that meta-substituted anilines couple with 2-indanone substrates in 65–80% yield under standard Buchwald–Hartwig conditions, whereas ortho-methyl anilines often require elevated temperatures and extended reaction times, yielding 40–55% [2].

Synthetic chemistry Structure–activity relationship Derivatization

Hydrogen Bond Donor Count: Selective Derivatization and Permeability

The target compound possesses exactly one hydrogen bond donor (the secondary amine N–H), compared with two donors for the primary amine 2-aminoindane (NH₂) [1]. This single donor count allows for selective N-functionalization (e.g., acylation, sulfonylation, reductive alkylation) without requiring protecting group strategies that would be necessary for the primary amine scaffold [2]. Additionally, reducing HBD count from two to one has been quantitatively associated with a 0.5–1.0 log unit improvement in passive permeability in PAMPA assays for structurally related indane amines [3].

Medicinal chemistry Functional group handling Permeability

Commercial Purity and Specification-Driven Procurement

Across major non-prohibited suppliers, the minimum purity specification for N-(3-methylphenyl)-2,3-dihydro-1H-inden-2-amine ranges from 95% (AKSci) to ≥98% (ChemScene, Leyan) . This 3% purity differential, while seemingly small, corresponds to a 60% difference in maximum total impurity burden (5% vs. 2%), which can significantly impact the reproducibility of biological assays, particularly in high-throughput screening where impurities at concentrations >0.5% can generate false positives or negatives [1]. The N-phenyl analog (CAS 33237-72-8) is commonly supplied at only 95% minimum purity from major vendors, meaning the meta-methyl derivative can be sourced at a higher certified purity .

Quality control Procurement Reproducibility

N-(3-Methylphenyl)-2,3-dihydro-1H-inden-2-amine: Differentiated Applications


CNS-Focused Library Design: Optimized Brain Penetration

Medicinal chemistry teams building CNS-focused compound libraries can prioritize N-(3-methylphenyl)-2,3-dihydro-1H-inden-2-amine over the N-phenyl parent because its XLogP3 of 4.3 (Δ +0.5 vs. parent) and TPSA of only 12 Ų [1] place it firmly within the established CNS drug-like space (logP 2–5, TPSA <45 Ų). This dual parameter advantage supports selection for initial hit-finding campaigns targeting neurological receptors where passive BBB penetration is a prerequisite.

Parallel Synthesis: Efficient Derivatization and Functionalization

The meta-methyl substitution pattern avoids the steric hindrance penalties of ortho-substituted anilines in cross-coupling, enabling reproducible 65–80% yields under standard Buchwald–Hartwig conditions [2]. Combined with a single hydrogen bond donor [3], this scaffold is well-suited for parallel medicinal chemistry efforts where rapid N-functionalization (acylation, sulfonylation, urea formation) is required without additional protecting group steps, reducing synthesis cycle time and cost per derivative.

High-Throughput Screening: High-Purity Material for Reliable Hits

Screening laboratories requiring compounds with defined purity thresholds can source N-(3-methylphenyl)-2,3-dihydro-1H-inden-2-amine at ≥98% purity from multiple specialty chemical suppliers , a higher certified specification than the typically available 95% purity of the N-phenyl analog. The reduction in maximum impurity burden from 5% to 2% is critical for HTS campaigns where pan-assay interference compounds (PAINS) and impurity-driven artifacts are a recognized source of false positive and false negative results.

Conformational Restriction for Fragment-Based Drug Discovery

With only two rotatable bonds, the target compound offers a conformationally restricted scaffold relative to N-benzyl and N-phenethyl analogs (3 and 4 rotatable bonds, respectively) [4]. This lower degree of conformational freedom is associated with improved ligand efficiency in fragment-based drug discovery, making the compound a preferred choice for initial fragment screens where maximizing binding enthalpy per heavy atom is paramount.

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